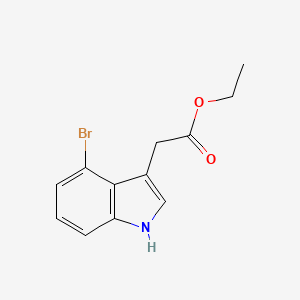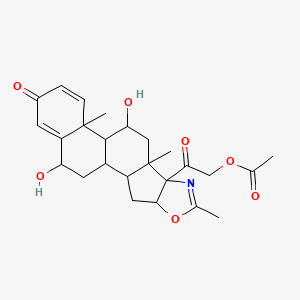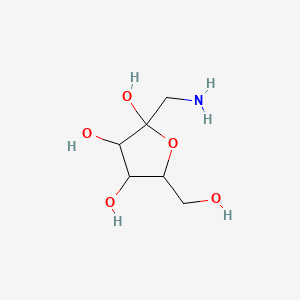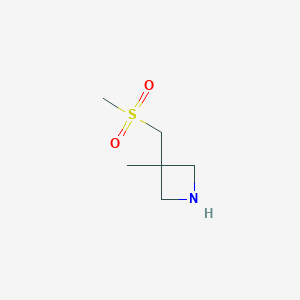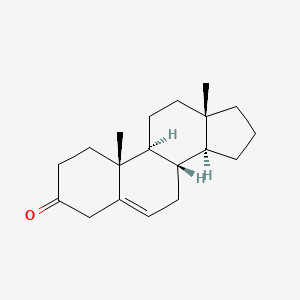
Androst-5-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Androst-5-en-3-one: is a steroidal compound belonging to the class of androstane derivatives. It is a naturally occurring compound found in various biological sources, including human sweat and boar saliva. This compound is known for its role as a pheromone, influencing social and sexual behaviors in animals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: Androst-5-en-3-one can be synthesized from dehydroepiandrosterone (DHEA) or testosterone.
Reaction Conditions: The synthesis involves multiple steps, including oxidation and reduction reactions.
Industrial Production Methods: Industrial production often involves the use of heteropoly acid catalysts for the removal of hydroxyl groups and subsequent recrystallization to obtain high purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Androst-5-en-3-one can undergo oxidation to form various oxo derivatives.
Reduction: Reduction reactions can convert it into different hydroxylated forms.
Substitution: It can also participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromination using bromine in acetic acid.
Major Products:
Oxidation Products: Androst-5-ene-3,17-dione.
Reduction Products: 3β-hydroxyandrost-5-en-17-one.
Substitution Products: Brominated derivatives.
Scientific Research Applications
Chemistry:
- Used as a starting material for the synthesis of various steroidal compounds.
- Studied for its stereochemistry and reaction mechanisms .
Biology:
- Acts as a pheromone influencing social and sexual behaviors in animals.
- Studied for its role in human olfactory perception .
Medicine:
- Investigated for its potential use in hormone replacement therapies.
- Studied for its effects on androgen receptors .
Industry:
- Used in the production of pheromone-based products for animal husbandry.
- Employed in the synthesis of pharmaceuticals .
Mechanism of Action
Molecular Targets and Pathways:
- Androst-5-en-3-one exerts its effects by binding to androgen receptors.
- It acts as a ligand, forming a receptor-ligand complex that translocates to the nucleus and regulates gene expression .
- This regulation influences various physiological processes, including sexual behavior and social interactions .
Comparison with Similar Compounds
5α-Androst-16-en-3-one: Another steroidal pheromone with similar biological functions.
Epiandrosterone: A metabolite of testosterone with weak androgenic activity.
Androstenol: A compound with a musk-like odor, also acting as a pheromone.
Uniqueness:
- Androst-5-en-3-one is unique due to its specific role in influencing sexual behavior and its presence in both human and animal secretions.
- Its distinct odor profile and its ability to act as a pheromone make it particularly interesting for research and industrial applications .
Properties
Molecular Formula |
C19H28O |
|---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S)-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h5,15-17H,3-4,6-12H2,1-2H3/t15-,16-,17-,18-,19-/m0/s1 |
InChI Key |
BTWXCZBMTLSXQW-VMXHOPILSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@H]1[C@@H]3CC=C4CC(=O)CC[C@@]4([C@H]3CC2)C |
Canonical SMILES |
CC12CCCC1C3CC=C4CC(=O)CCC4(C3CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12289265.png)
![5-[2-Amino-6-(1-hydroxypropan-2-yloxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12289269.png)

![1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12289280.png)
![Tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B12289283.png)
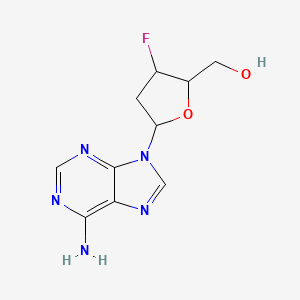

![[1,1'-Biphenyl]-4-carbonitrile, 3'-[4-phenyl-6-(spiro[9H-fluorene-9,9'-[9H]xanthen]-2'-yl)-1,3,5-triazin-2-yl]-](/img/structure/B12289295.png)
![5-(2-Fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B12289303.png)
